3,7,3',4'-Taxifolin tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20O11 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[(2R,3R)-7-acetyloxy-2-(3,4-diacetyloxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-3-yl] acetate |
InChI |
InChI=1S/C23H20O11/c1-10(24)30-15-8-16(28)20-19(9-15)34-22(23(21(20)29)33-13(4)27)14-5-6-17(31-11(2)25)18(7-14)32-12(3)26/h5-9,22-23,28H,1-4H3/t22-,23+/m1/s1 |
InChI Key |
JYNJWKIFSPJVHZ-PKTZIBPZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Synonyms |
3,7,3',4'-taxifolin tetraacetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3,7,3 ,4 Taxifolin Tetraacetate
Strategies for the Acetylation of Taxifolin (B1681242) to Yield 3,7,3',4'-Taxifolin Tetraacetate
The synthesis of this compound is achieved through the acetylation of its parent compound, taxifolin. nih.gov This process involves the introduction of acetyl groups to the hydroxyl moieties of the taxifolin molecule.
Traditional Acetylation Methods and Reagents
The acetylation of flavonoids like taxifolin is a well-established organic reaction. wikipedia.org Traditional methods often employ acetic anhydride (B1165640) as the acetylating agent, frequently in the presence of a catalyst such as pyridine. nih.govfrontiersin.org Acetic anhydride is a common and effective reagent for this purpose, though its use results in the co-generation of acetic acid. wikipedia.org The reaction conditions, such as temperature and reaction time, are crucial parameters that are optimized to achieve the desired degree of acetylation. For instance, the synthesis of acetylated flavanones like taxifolin derivatives can be carried out by reacting the parent flavonoid with acetic anhydride. nih.gov
Enzymatic methods have also been explored for the acylation of flavonoids. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently used biocatalysts for the esterification of flavonoids in non-aqueous environments. osti.gov These enzymatic reactions can offer high selectivity and efficiency. osti.gov
Regioselective Considerations in the Synthesis of Acetylated Taxifolin Derivatives
The taxifolin molecule possesses multiple hydroxyl groups at different positions, making regioselective acetylation a key consideration in the synthesis of its derivatives. The reactivity of these hydroxyl groups can vary, allowing for the selective introduction of acetyl groups at specific positions under controlled reaction conditions.
For example, studies on other flavonoids have shown that it is possible to selectively acetylate certain hydroxyl groups while leaving others, such as the 5-hydroxyl group, unprotected. nih.gov This regioselectivity is influenced by factors like the choice of reagents, catalysts, and reaction conditions. Achieving specific acetylation patterns is crucial for structure-activity relationship studies, as the biological properties of flavonoid derivatives can be significantly influenced by the position of the acetyl groups. nih.gov
Isolation and Purification Techniques for this compound
Following the acetylation reaction, the resulting mixture typically contains the desired this compound along with byproducts and unreacted starting materials. Therefore, effective isolation and purification techniques are essential to obtain the pure compound.
Common purification methods for acetylated flavonoids include recrystallization and various forms of chromatography. For instance, acetylated flavanones have been purified by dissolving the product in a suitable solvent like acetone, followed by concentration and crystallization using a non-solvent such as hexane. nih.gov
For more complex mixtures or to achieve high purity, chromatographic techniques are employed. These can include:
Column Chromatography: Macroporous resin column chromatography is a popular method for the purification of flavonoids and their derivatives due to its good selectivity, low cost, and the reusability of the resin. frontiersin.org
Sephadex LH-20 Column Chromatography: This technique is widely used for the isolation and purification of flavonoids from plant extracts and synthetic mixtures. unimi.itncsu.edu
High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is a powerful tool for the purification of acetylated flavonoids, allowing for the separation of closely related compounds. mdpi.com
Biotransformation Pathways and Precursor Production for Taxifolin Parent Compound
The parent compound, taxifolin, is naturally synthesized in plants through the phenylpropanoid pathway. researchgate.net The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce key intermediates like p-coumaroyl-CoA and malonyl-CoA. nih.govresearchgate.net These precursors are then condensed and cyclized to form naringenin (B18129) chalcone, which is subsequently converted to (2S)-naringenin. nih.gov The final steps involve the hydroxylation of (2S)-naringenin to produce taxifolin. nih.gov
Advances in biotechnology have enabled the production of taxifolin and its precursors in microbial systems. researchgate.net This involves reconstructing the biosynthetic pathways in host organisms like yeast. nih.gov Metabolic engineering strategies are often employed to enhance the production of taxifolin by optimizing the expression of key enzymes and the supply of necessary cofactors. nih.gov
Furthermore, biotransformation offers an alternative route to produce taxifolin. For example, astilbin (B1665800) (taxifolin-3-O-rhamnoside), which is abundant in many plants, can be converted to taxifolin through deglycosylation by fungal biotransformation. mdpi.comresearchgate.net Strains like Aspergillus fumigatus have been shown to efficiently hydrolyze astilbin to yield taxifolin. mdpi.comresearchgate.net Enzymatic hydrolysis is another method used to produce taxifolin from its glycosidic forms. nih.gov
Chemical Modification Strategies of Taxifolin and Related Flavonoids for Research Purposes
The chemical modification of taxifolin and other flavonoids is a valuable strategy for exploring their structure-activity relationships and developing new derivatives with potentially enhanced biological properties. butlerov.com Acetylation is one such modification that can improve the stability and membrane permeability of flavonoids. nih.gov
Other chemical modifications of taxifolin that have been investigated include:
Methylation: The introduction of methyl groups to the hydroxyl moieties of taxifolin can influence its biological activity. acs.org
Formation of Solid Dispersions: Creating solid dispersions with polymers like cyclodextrins and polyvinylpyrrolidone (B124986) can modify the physicochemical properties of taxifolin. mdpi.comresearchgate.net
Liposomal Formulation: Encapsulating taxifolin in liposomes is another approach to modulate its properties. mdpi.comnih.gov
These modifications allow researchers to systematically study how changes in the chemical structure of taxifolin affect its biological functions, providing insights for the development of new compounds for various research applications. butlerov.comnih.gov
Mechanistic Studies of 3,7,3 ,4 Taxifolin Tetraacetate in Preclinical Models
Investigations into Antineoplastic Mechanisms of Action
The anticancer properties of taxifolin (B1681242) have been a subject of numerous preclinical studies. These investigations have shed light on its ability to interfere with cancer cell proliferation, survival, and metastasis.
Findings on Taxifolin: Taxifolin has demonstrated significant anti-proliferative effects across various cancer cell lines. For instance, in human breast cancer cells (MDA-MB-231 and 4T1), taxifolin has been shown to inhibit proliferation in a dose-dependent manner bohrium.com. Similar inhibitory effects on cell viability have been observed in colon cancer cells (HCT-116) and non-small cell lung cancer cell lines (A549 and H1975) nih.govnih.govresearchgate.net. Studies have reported that taxifolin can arrest the cell cycle, a key process in cell proliferation researchgate.net.
| Cell Line | Cancer Type | Observed Effect of Taxifolin |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation bohrium.com |
| 4T1 | Breast Cancer | Inhibition of proliferation bohrium.com |
| HCT-116 | Colon Cancer | Reduction in cell viability nih.govresearchgate.net |
| A549 | Non-Small Cell Lung Cancer | Inhibition of proliferation nih.gov |
| H1975 | Non-Small Cell Lung Cancer | Inhibition of proliferation nih.gov |
Potential Influence of Acetylation: The acetylation of flavonoids like quercetin (B1663063) has been shown to enhance their anti-proliferative effects in some cancer cell lines mdpi.comnih.gov. This enhancement is often attributed to increased lipophilicity, which may improve cellular uptake bohrium.com. For example, acetylated quercetin showed a more pronounced inhibitory effect on cell proliferation in HepG2, HCT-116, and MDA-MB-231 cell lines compared to its parent compound mdpi.comnih.gov. Therefore, it is plausible that 3,7,3',4'-taxifolin tetraacetate could exhibit either comparable or potentially enhanced anti-proliferative activity relative to taxifolin. However, the effect of acetylation can be compound-specific and may sometimes decrease activity mdpi.com.
Findings on Taxifolin: A key mechanism of taxifolin's anticancer activity is the induction of apoptosis, or programmed cell death. In colorectal cancer cells, taxifolin administration has been shown to initiate the activation of caspases 3, 7, and 9, which are crucial executioners of the apoptotic cascade encyclopedia.pub. Studies on colon cancer cells (HCT-116) have further revealed that taxifolin treatment leads to apoptotic features such as chromatin condensation and nuclear shrinkage nih.gov. In some contexts, taxifolin has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2 nih.gov.
Potential Influence of Acetylation: Research on other flavonoids suggests that acetylation can enhance the induction of apoptosis. For example, acetylated quercetin was found to be a more potent inducer of apoptosis in human leukemia (HL-60) and breast cancer (MCF-7, MDA-MB-231) cells than quercetin itself mdpi.com. This was associated with increased activation of caspase-3 and PARP, and more significant DNA fragmentation mdpi.com. The enhanced apoptotic effect is thought to be linked to improved cellular uptake and metabolic stability of the acetylated form mdpi.com. Thus, this compound might be a more potent inducer of apoptosis than taxifolin.
Findings on Taxifolin: Taxifolin has been found to inhibit the epithelial-mesenchymal transition (EMT), a process that cancer cells exploit to metastasize. In lung cancer cell lines (A549 and H1975), taxifolin treatment led to a decrease in the mesenchymal markers N-cadherin and vimentin, and an increase in the epithelial marker E-cadherin nih.gov. Similarly, in a breast cancer model, taxifolin was reported to promote the reverse process, mesenchymal-to-epithelial transition (MET) bohrium.com.
| EMT Marker | Effect of Taxifolin | Cancer Model |
| N-cadherin | Decreased expression nih.gov | Lung Cancer (A549, H1975) |
| Vimentin | Decreased expression nih.gov | Lung Cancer (A549, H1975) |
| E-cadherin | Increased expression nih.gov | Lung Cancer (A549, H1975) |
| β-catenin | Downregulated bohrium.com | Breast Cancer (MDA-MB-231, 4T1) |
Potential Influence of Acetylation: The influence of acetylation on EMT is not as extensively studied. However, some acetylated flavonoids have shown strong anti-migration activity in cancer cells, a process closely linked to EMT mdpi.comnih.gov. For instance, a triacetylated derivative of apigenin (B1666066) exhibited significant anti-migration effects in MDA-MB-231 cells mdpi.comnih.gov. Given that taxifolin inhibits EMT, it is conceivable that its tetraacetate derivative could retain or even enhance this activity, potentially through increased bioavailability or altered interactions with cellular targets.
Findings on Taxifolin: Taxifolin has been shown to interact with several intracellular targets to exert its anticancer effects. One of the identified mechanisms is the inhibition of thioredoxin reductase (TrxR), an enzyme that is often overexpressed in cancer cells and contributes to their survival and resistance to therapy nih.govresearchgate.net. Taxifolin has also been reported to possess significant quinone reductase activity nih.govresearchgate.net. Furthermore, it can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell growth and survival nih.gov. In lung cancer cells, taxifolin was found to inactivate PI3K and TCF4 protein phosphorylation nih.gov.
Potential Influence of Acetylation: The acetylation of hydroxyl groups on the flavonoid scaffold can alter the molecule's interaction with protein targets. The addition of acetyl groups can introduce steric hindrance or change the electronic properties of the molecule, which could either enhance or diminish its binding affinity for enzymes like thioredoxin reductase and quinone reductase. The precise impact of tetra-acetylation on taxifolin's interaction with these specific targets has not been experimentally determined.
Exploration of Antioxidant Capabilities and Oxidative Stress Modulation
Findings on Taxifolin: Taxifolin is recognized as a potent antioxidant with significant radical scavenging properties. It has demonstrated effective scavenging of various free radicals, including peroxyl radicals (ROO•) researchgate.net. Studies have shown its ability to reduce tert-butyl hydroperoxide-induced increases in reactive oxygen species (ROS) in living cells researchgate.net. Taxifolin has also exhibited strong activity in various antioxidant assays, such as DPPH, ABTS, and DMPD radical scavenging assays nih.gov.
Potential Influence of Acetylation: The antioxidant activity of flavonoids is closely linked to the presence and arrangement of hydroxyl groups. Acetylation of these hydroxyl groups generally leads to a decrease in direct radical scavenging activity bohrium.com. This is because the hydrogen-donating ability of the hydroxyl groups, which is crucial for neutralizing free radicals, is lost upon acetylation. Therefore, it is highly probable that this compound would exhibit significantly lower direct radical scavenging activity compared to its parent compound, taxifolin. However, acetylation may increase the compound's stability and cellular uptake, which could lead to other indirect antioxidant effects within the cell bohrium.com.
Cellular Protection Against Oxidative Stress-Induced Apoptosis in In Vitro Models
While direct studies on this compound are limited, research on its parent compound, taxifolin (also known as dihydroquercetin), provides significant insights into its potential protective mechanisms against oxidative stress-induced apoptosis. Oxidative stress is a key factor in the pathogenesis of various diseases, leading to cellular damage and programmed cell death, or apoptosis. nih.govresearchgate.net
In in vitro models using human retinal pigment epithelial (RPE) cells, taxifolin has demonstrated a clear ability to protect against oxidative stress. nih.govresearchgate.net When these cells were exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, taxifolin treatment was found to inhibit the resulting decrease in cell viability and reduce apoptosis. nih.govresearchgate.net This protective effect is associated with a reduction in intracellular reactive oxygen species (ROS) generation. nih.govresearchgate.net
Mechanistically, taxifolin's protective action appears to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Taxifolin treatment has been shown to activate the mRNA and protein expression of Nrf2, inducing its translocation to the nucleus. nih.govresearchgate.net This, in turn, upregulates the expression of phase II antioxidant enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier and catalytic subunits (GCLM and GCLC). nih.govresearchgate.net Furthermore, taxifolin has been observed to inhibit the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. nih.govresearchgate.net
Studies on other cell types, such as those in the cerebral cortex, have also highlighted the anti-apoptotic and anti-inflammatory effects of taxifolin and its derivatives in the context of ischemia-reperfusion injury, a condition associated with significant oxidative stress. mdpi.com These compounds have been shown to modulate the expression of genes related to ROS scavenging, inflammation, and apoptosis. mdpi.com For instance, taxifolin has been shown to decrease the expression of pro-apoptotic proteins like Bax and increase the expression of anti-apoptotic proteins like Bcl-2, further underscoring its role in preventing cell death. nih.gov
Comparative Antioxidant Activity with Parent Taxifolin and Other Derivatives
The antioxidant activity of flavonoids is closely linked to their chemical structure, particularly the arrangement of hydroxyl groups. mdpi.com Taxifolin (3,5,7,3',4'-pentahydroxyflavanone) possesses a catechol group (o-dihydroxy) on its B-ring and a 3-hydroxyl group on its C-ring, features that are considered crucial for its potent antioxidant effects. mdpi.commedwinpublishers.com
Studies comparing the antioxidant capacity of taxifolin with other flavonoids have consistently highlighted its significant activity. mdpi.comnih.gov For instance, in deoxyribose degradation assays, taxifolin demonstrated stronger antioxidant activity than catechin (B1668976) and eriodictyol. mdpi.com This is attributed to its ability to effectively scavenge free radicals. mdpi.com
When compared to its structural analog, quercetin, taxifolin has shown comparable or even superior antioxidant efficacy in certain models. In one study, taxifolin was found to be 3.4 times more effective than quercetin at a dose of 100 mg/kg and 4.9 times more effective at 300 mg/kg in a model of tetrachloromethane-induced hepatitis in rats. medwinpublishers.com Another study focusing on the inhibition of peroxidase activity of the cytochrome c–TOCL complex found that taxifolin and quercetin had similar inhibitory concentrations. researchgate.net
Table 1: Comparative Antioxidant Activity of Taxifolin and Related Flavonoids
| Compound | Assay System | Relative Antioxidant Activity | Reference |
| Taxifolin | Deoxyribose Degradation | Stronger than catechin and eriodictyol | mdpi.com |
| Taxifolin | Tetrachloromethane-induced hepatitis (in vivo) | More effective than quercetin | medwinpublishers.com |
| Taxifolin | Peroxidase activity of cytochrome c–TOCL complex | Similar to quercetin | researchgate.net |
| Taxifolin conjugate with glyoxylic acid | Hydrogen peroxide scavenging | Higher than taxifolin | nih.govnih.govresearchgate.net |
Enzymatic Modulation and Inhibitory Activities
Tyrosinase Inhibition Studies with this compound
Taxifolin has been reported to inhibit tyrosinase, an action that makes it a candidate for use in depigmentation and whitening products. medwinpublishers.com The inhibition of tyrosinase by flavonoids is often attributed to their ability to chelate copper ions within the enzyme's active site. The catechol structure in the B-ring of taxifolin is a key feature that could contribute to this chelating activity.
The acetylation of the hydroxyl groups in this compound would likely modify its interaction with the tyrosinase enzyme. The absence of free hydroxyl groups might reduce its direct inhibitory capacity. However, the increased lipophilicity of the tetraacetate derivative could enhance its penetration into melanocytes, where it could potentially be hydrolyzed back to taxifolin, thereby exerting its inhibitory effect intracellularly. Further research is needed to elucidate the specific effects of this compound on tyrosinase activity.
Inhibition of Collagenase
Information regarding the direct inhibition of collagenase by this compound is limited. However, studies on various plant extracts containing flavonoids have demonstrated anti-collagenase activity. nih.gov Collagenase is an enzyme that breaks down collagen, a major component of the extracellular matrix. Its inhibition is a target for anti-aging and tissue-protective strategies.
For example, extracts from white tea and green tea, which are rich in flavonoids, have shown significant inhibition of collagenase. nih.gov While not directly implicating taxifolin, these findings suggest that flavonoids as a class have the potential to modulate collagenase activity. The mechanisms by which flavonoids inhibit collagenase can include direct binding to the enzyme or scavenging of reactive oxygen species that can activate the enzyme.
Given that taxifolin is a flavonoid, it is plausible that it and its derivatives could exhibit anti-collagenase effects. The structural modifications in this compound would influence its interaction with the enzyme, and further investigation is required to determine its specific inhibitory potential.
Mechanisms of Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.
Preclinical studies have indicated that taxifolin can inhibit the expression of COX-2. medwinpublishers.comnih.gov For example, in models of cerebral ischemia-reperfusion injury, taxifolin has been shown to inhibit the expression of COX-2. nih.gov Similarly, in studies involving human mast cells and rat basophilic leukemia cells, taxifolin inhibited the expression of COX-2. medwinpublishers.com This inhibition of COX-2 expression contributes to the anti-inflammatory properties of taxifolin.
The acetylation of taxifolin to form this compound could influence its COX-inhibitory activity. The increased lipophilicity of the tetraacetate form might enhance its ability to cross cell membranes and reach the site of inflammation. However, the modification of the hydroxyl groups could alter its direct binding to the COX enzymes. Further research is necessary to understand the precise mechanisms of COX inhibition by this compound.
Table 2: Investigated Enzymatic Activities of Taxifolin
| Enzyme | Effect of Taxifolin | Investigated Model | Reference |
| Tyrosinase | Inhibition | Not specified | medwinpublishers.com |
| Collagenase | Potential Inhibition (based on flavonoid class) | Plant extract studies | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Cerebral ischemia-reperfusion, Mast cells | medwinpublishers.comnih.gov |
Anti-inflammatory Research Perspectives
The anti-inflammatory properties of taxifolin and its derivatives, including this compound, represent a significant area of ongoing research. The anti-inflammatory effects of taxifolin are multifaceted, involving the modulation of various signaling pathways and cellular processes. medwinpublishers.comnih.gov
Taxifolin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. medwinpublishers.comresearchgate.net For instance, it can inhibit the production of interleukin-6 (IL-6) and leukotriene C4. medwinpublishers.com Furthermore, taxifolin has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. medwinpublishers.comnih.gov The inhibition of NF-κB activation is linked to taxifolin's antioxidant activity. nih.gov
The anti-inflammatory potential of taxifolin has been explored in various preclinical models, including those for neuroinflammation, respiratory diseases, and hepatic steatosis. mdpi.comnih.govnih.govmdpi.com In a mouse model of cerebral amyloid angiopathy, taxifolin was found to suppress inflammation and reduce the accumulation of TREM2-expressing cells in the brain. nih.gov It has also been shown to inhibit inflammation associated with acute lung injury. nih.gov
The development of taxifolin derivatives, such as this compound, may offer advantages in terms of bioavailability and targeted delivery, potentially enhancing its anti-inflammatory efficacy. The increased lipophilicity of the tetraacetate form could improve its absorption and distribution to inflammatory sites. Future research should focus on directly evaluating the anti-inflammatory properties of this compound in various preclinical models to fully understand its therapeutic potential.
Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IFN-γ, IL-6, IL-10)
Taxifolin has demonstrated a consistent ability to suppress key pro-inflammatory mediators in various preclinical models of inflammation. In studies involving dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, oral administration of taxifolin led to a significant reduction in the serum concentrations of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Concurrently, taxifolin treatment increased the colonic tissue levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net
In other models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, taxifolin inhibited the expression of IL-1β and TNF-α mRNAs. medwinpublishers.com Similarly, in mature human adipocytes, taxifolin suppressed the increase in IL-6 levels induced by TNF-α, further highlighting its anti-inflammatory effects. medwinpublishers.com Research on taxifolin ester derivatives has also shown a reduction in LPS-induced neuroinflammation in BV-2 microglia cells, as measured by decreased levels of IL-6 and TNFα. nih.gov In a model of CCl4-induced liver fibrosis, taxifolin treatment reversed the increased expression of iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov
| Cytokine | Effect of Taxifolin Treatment | Location | Reference |
|---|---|---|---|
| TNF-α | Decreased | Serum | researchgate.net |
| IL-6 | Decreased | Serum | researchgate.net |
| IL-1β | Decreased | Serum | researchgate.net |
| IL-10 | Increased | Colon Tissue | researchgate.net |
Modulation of Inflammatory Signaling Pathways (e.g., AMPK/Nrf2/HO-1, Akt/IKK/NF-κB, MAPKs/cPLA2)
The anti-inflammatory effects of taxifolin are mediated through its modulation of several critical signaling pathways.
AMPK/Nrf2/HO-1: Taxifolin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This activation plays a role in mitigating oxidative stress and can, in turn, inhibit the activation of NF-κB, contributing to its anti-inflammatory properties. researchgate.net
Akt/IKK/NF-κB: Taxifolin directly interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov It has been demonstrated to inhibit the phosphorylation of NF-κB by preventing the degradation of its inhibitor, IκBα. researchgate.net In models of cerebral ischemia-reperfusion injury, taxifolin's protective effects were associated with the modulation of NF-κB activation. mdpi.com The IκB kinase (IKK) complex, particularly IKKβ, is crucial for activating NF-κB signaling, a pathway implicated in the aggressiveness of certain cancers. nih.gov Taxifolin has also been found to inactivate the PI3K/Akt signaling pathway in certain cellular contexts. nih.gov
MAPKs/cPLA2: Taxifolin effectively suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov Studies using LPS-induced RAW264.7 cells showed that taxifolin reduced the phosphorylation of MAPK pathway components. nih.gov The downregulation of inflammatory markers like iNOS and TNF-α by taxifolin was found to be partially dependent on its ability to inhibit this pathway. nih.gov The p38 MAPK is a known activator of cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid, a precursor for inflammatory prostaglandins. nih.gov
Neurobiological Research on Taxifolin Acetate (B1210297) Derivatives
The neurobiological effects of taxifolin and its derivatives have been a significant area of investigation, particularly concerning neurodegenerative diseases and brain tumors. Acetylated derivatives are of interest for their potential to exhibit enhanced neuroprotective properties.
Inhibition of Amyloid β-Protein Aggregation and Related Mechanisms
Taxifolin has been identified as a potent inhibitor of amyloid-beta (Aβ) protein aggregation, a key pathological hallmark of Alzheimer's disease. nih.govmdpi.com In vitro assays demonstrated that taxifolin effectively inhibits the assembly of Aβ oligomers and the formation of Aβ fibrils. nih.govresearchgate.net
The proposed mechanism for this inhibition is site-specific and involves the catechol structure on taxifolin's B-ring. nih.govmdpi.com This structure can autoxidize to form an o-quinone, which then covalently binds to specific lysine (B10760008) residues (Lys16 and Lys28) on the Aβ42 peptide. mdpi.comnih.gov This adduct formation disrupts the intermolecular β-sheet structures necessary for Aβ aggregation and fibril elongation. mdpi.comnih.gov This targeted interaction distinguishes catechol-type flavonoids like taxifolin from some non-catechol inhibitors. nih.gov
| Assay | Observation | Mechanism | Reference |
|---|---|---|---|
| Thioflavin-T Assay | Inhibited Aβ1-40 assembly | Suppression of Aβ aggregation | nih.govmdpi.com |
| Filter Trap Assay & ELISA | Reduced levels of Aβ oligomers in vivo | Inhibition of Aβ oligomer formation | nih.gov |
| Mass Spectrometry & Mutagenesis | Formation of Aβ42-taxifolin adducts | Oxidized taxifolin targets Lys16 and Lys28 residues | nih.gov |
Neuroprotective Effects Against Neurotoxicity and Oxidative Stress in Cellular Models
Taxifolin and its derivatives exhibit significant neuroprotective effects in various cellular models of neurotoxicity and oxidative stress. Synthesized 7-O-ester hybrids of taxifolin provided pronounced neuroprotection against oxytosis, ferroptosis, and ATP depletion in murine hippocampal HT22 neurons. nih.gov
In models of cerebral ischemia, both taxifolin and a water-soluble formulation (aqTAX) were shown to protect cultured brain cells by inhibiting necrosis and the late stages of apoptosis. mdpi.com The water-soluble form, aqTAX, was effective at lower concentrations. mdpi.com At the genetic level, these compounds enhanced the expression of proteins that scavenge reactive oxygen species (ROS) and anti-apoptotic proteins while lowering the expression of excitatory glutamate (B1630785) receptors. mdpi.com In a mouse model of cerebral amyloid angiopathy, taxifolin administration mitigated oxidative tissue damage and reduced levels of active caspases, which are indicators of apoptotic cell death. nih.gov
Modulation of Glioblastoma Multiforme (GBM) Pathways (e.g., mTOR/PI3K, autophagy)
Glioblastoma multiforme (GBM) is an aggressive brain tumor characterized by the dysregulation of multiple signaling pathways. nih.govstiftung-plantafood.de Taxifolin has emerged as a promising agent in GBM research due to its ability to act as a dual inhibitor of the mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol-3-kinase) pathways. nih.govnih.gov
mTOR/PI3K Inhibition: The PI3K/Akt/mTOR pathway is frequently overactivated in GBM, promoting tumor growth and proliferation. nih.govstiftung-plantafood.de In silico analyses have shown that taxifolin can bind to the catalytic site of PI3K and the rapamycin (B549165) binding site of mTOR. nih.govresearchgate.net In vitro experiments confirmed that taxifolin inhibits the activity of both mTOR and PI3K in multiple glioma cell lines. nih.govnih.gov In vivo, taxifolin treatment reduced the levels of key downstream markers of this pathway, including p-AKT, p-mTOR, and p-rpS6. nih.gov
Autophagy Promotion: Inhibition of mTOR by taxifolin leads to the activation of autophagy, a cellular degradation process that can promote programmed cell death in cancer cells. nih.gov In mouse tumor models, taxifolin treatment increased the expression of several key autophagy-related genes and proteins, including LC3B-II, Atg7, atg12, and Beclin-1, indicating that the autophagic pathway was activated. nih.govresearchgate.net
Cardiovascular System Research Paradigms
Research has highlighted the cardioprotective potential of taxifolin in preclinical models. In studies using rats with diazinon-induced myocardial injury, pretreatment with taxifolin, particularly in combination with vitamin C, significantly reduced serum levels of cardiac damage biomarkers such as troponin, lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov
The protective mechanisms of taxifolin on the cardiovascular system are multifaceted. It has been shown to inhibit angiotensin II production, which helps prevent cardiac dysfunction. nih.gov Furthermore, taxifolin exerts beneficial effects by inhibiting platelet aggregation, promoting the relaxation of smooth muscle, and mitigating damage from ischemia-reperfusion events, partly through the modulation of NF-κB. nih.gov Studies also indicate that co-administration of taxifolin and vitamin C can lead to a significant improvement in lipid profiles and an increase in glutathione (B108866) peroxidase levels, signifying an enhancement of antioxidant defenses within the heart. nih.gov
| Biomarker/Parameter | Effect of Taxifolin (+ Vitamin C) Treatment | Reference |
|---|---|---|
| Troponin | Significantly Reduced | nih.govnih.gov |
| LDH, AST, ALT | Significantly Reduced | nih.gov |
| Lipid Profile | Improved | nih.gov |
| Glutathione Peroxidase | Increased | nih.gov |
| Platelet Aggregation | Inhibited | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-O-cinnamoyltaxifolin |
| 7-O-feruloyltaxifolin |
| Alanine aminotransferase (ALT) |
| Amyloid-beta (Aβ) |
| Angiotensin II |
| Arachidonic acid |
| Aspartate aminotransferase (AST) |
| Atg7 |
| atg12 |
| Beclin-1 |
| Cinnamic acid |
| Cyclooxygenase-2 (COX-2) |
| Diazinon |
| Ferulic acid |
| Fisetin tetraacetate |
| Glutamate |
| Glutathione peroxidase |
| Heme oxygenase-1 (HO-1) |
| Inducible nitric oxide synthase (iNOS) |
| Interferon-gamma (IFN-γ) |
| Interleukin-10 (IL-10) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Lactate dehydrogenase (LDH) |
| LC3B-II |
| Lipopolysaccharide (LPS) |
| Quercetin |
| Rapamycin |
| Taxifolin (Dihydroquercetin) |
| Troponin |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Vitamin C |
Investigation of Other Biological Activities
Modulation of Osteoclastogenesis and Related Gene ExpressionResearch indicates that taxifolin inhibits osteoclastogenesis, the process of forming bone-resorbing cells.nih.govfrontiersin.orgIt has been shown to suppress the differentiation of precursor cells into mature osteoclasts and decrease the expression of several critical osteoclast-specific genes.frontiersin.orgThis includes the down-regulation of genes such as Rankl in osteoblasts and Trap, Mmp-9, and Cathepsin K in osteoclast precursors.nih.govfrontiersin.org
Table 1: Effect of Taxifolin on Osteoclast-Specific Gene Expression Click on the headers to sort the data.
| Gene | Function in Osteoclasts | Effect of Taxifolin Treatment | Reference |
| Rankl | Key cytokine for osteoclast differentiation and activation | Decreased Expression | nih.gov |
| Trap (Acp5) | Marker for differentiated osteoclasts | Decreased Expression | frontiersin.org |
| Mmp-9 | Enzyme involved in bone matrix degradation | Decreased Expression | frontiersin.org |
| Cathepsin K (Ctsk) | Protease essential for bone resorption | Decreased Expression | frontiersin.org |
| c-Fos | Transcription factor for osteoclast differentiation | Decreased Expression | frontiersin.org |
| Nfatc1 | Master transcription factor for osteoclastogenesis | Decreased Expression | frontiersin.org |
Antimicrobial Research StudiesWhile studies on this compound are unavailable, research on a different derivative,taxifolin-7-O-α-L-rhamnopyranoside (TR), has explored its antimicrobial properties. In one study, TR demonstrated synergistic effects when combined with certain antibiotics against methicillin-resistantStaphylococcus aureus(MRSA).nih.govSignificant synergy was observed with ceftazidime (B193861) and levofloxacin, enhancing their efficacy and suggesting potential for combination therapies.nih.gov
Table 2: Synergistic Effects of Taxifolin-7-O-α-L-rhamnopyranoside (TR) with Antibiotics against MRSA Click on the headers to sort the data.
| Antibiotic | Combination Effect (Chequerboard Method) | Reference |
| Ceftazidime (CAZ) | Significant Synergy | nih.gov |
| Levofloxacin (LEV) | Significant Synergy | nih.gov |
| Ampicillin (AMP) | Additivity / Some Synergy | nih.gov |
| Azithromycin (AZM) | Additivity / Some Synergy | nih.gov |
Structure Activity Relationship Sar Studies of 3,7,3 ,4 Taxifolin Tetraacetate and Analogues
Influence of Acetylation on the Biological Profile of Taxifolin (B1681242)
The addition of acetyl groups to the taxifolin backbone has profound effects on its biological characteristics, including its anticancer and antioxidant properties.
Impact on Inhibitory Potency in Various Cell Lines
Acetylation of taxifolin has been shown to modulate its inhibitory effects on the proliferation of various cancer cell lines. Research indicates that this modification can either enhance or diminish the anticancer activity, depending on the specific flavonoid and cell line . nih.gov
In a comparative study, the half-maximal inhibitory concentration (IC₅₀) of taxifolin was found to be above 160 µM in MDA-MB-231, HCT-116, and HepG2 cancer cell lines. nih.gov Upon acetylation to form 3,7,3',4'-taxifolin tetraacetate (referred to as 5Ac-T in some studies), the IC₅₀ value was reduced, indicating an enhanced inhibitory effect. Specifically, in MDA-MB-231 cells, the IC₅₀ of the acetylated form was 125.8 µM, and in HCT-116 cells, it was 128.0 µM. nih.gov This suggests that acetylation increased the ability of taxifolin to inhibit tumor cell proliferation by at least 1.27-fold and 1.25-fold in these respective cell lines. nih.govmdpi.com In HepG2 cells, the acetylated derivative also showed an increased inhibitory activity of at least 1.1-fold. mdpi.com
The enhanced antiproliferative activity of acetylated flavonoids like this compound may be attributed to increased lipophilicity, which can improve cell membrane permeability and cellular uptake. nih.gov
Table 1: Inhibitory Potency (IC₅₀) of Taxifolin and this compound in Various Cancer Cell Lines
| Compound | MDA-MB-231 (µM) | HCT-116 (µM) | HepG2 (µM) |
| Taxifolin | >160 | >160 | >160 |
| This compound | 125.8 | 128.0 | 152.2 |
| Data sourced from a comparative analysis of acetylated flavonoids. nih.govmdpi.com |
Changes in Antioxidant Capacity Post-Acetylation
The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential. Taxifolin itself is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions. nih.gov However, the structural changes brought about by acetylation can alter this capacity.
The antioxidant activity of flavonoids is closely linked to the presence of hydroxyl groups, particularly the catechol group (ortho-dihydroxy groups) in the B-ring. nih.govmdpi.com These groups are crucial for donating hydrogen atoms to neutralize free radicals. Acetylation replaces these reactive hydroxyl groups with acetyl groups, which can lead to a decrease in direct radical scavenging activity.
While direct antioxidant capacity might be reduced, the increased lipophilicity of acetylated derivatives could enhance their ability to cross cellular membranes and exert antioxidant effects within the cell. nih.gov Furthermore, some studies suggest that acetylated flavonoids might act as "pro-drugs," where the acetyl groups are cleaved by intracellular esterases, releasing the parent flavonoid to exert its antioxidant effects at the target site.
Identification of Critical Structural Moieties for Specific Bioactivities
The bioactivity of taxifolin and its derivatives is dictated by specific structural features. For instance, the 3',4'-dihydroxyl groups in the B-ring of taxifolin are considered critical for its anti-aggregative ability against amyloid-β, a key player in Alzheimer's disease. nih.gov
In the context of anticancer activity, the presence of a hydroxyl group at the C-3 position of the C-ring appears to be a significant factor. nih.gov Studies have shown that the absence of this hydroxyl group can enhance cell proliferation inhibitory effects. nih.gov Interestingly, acetylation of the C-3 hydroxyl group seems to mimic this effect, leading to enhanced activity. nih.gov
The saturation of the C2-C3 bond in the C-ring of taxifolin, which distinguishes it from quercetin (B1663063), is thought to be responsible for its lower antioxidant activity compared to quercetin. acs.orgnih.gov
Comparative Analysis with Parent Taxifolin and Other Flavonoid Derivatives
When compared to its parent compound, this compound exhibits enhanced antiproliferative activity in several cancer cell lines. nih.gov This is in contrast to some other flavonoids, where acetylation can lead to a decrease in activity. For example, acetylation of apigenin (B1666066) and luteolin (B72000) resulted in a modest reduction in their inhibitory effects in certain cell lines. nih.gov
A comparison with quercetin, a structurally similar flavonoid with an unsaturated C2-C3 bond, reveals that taxifolin generally has lower antioxidant activity. acs.orgnih.gov However, both compounds demonstrate significant anticancer potential. acs.orgnih.gov Methylated derivatives of taxifolin have also been studied and have shown promising anticancer activities against HCT-116 colon cancer cells, suggesting that modifications other than acetylation can also modulate the biological profile of taxifolin. acs.orgnih.gov
Computational Predictions of Research-Relevant Properties and their Correlation with Structural Features
Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the properties of molecules like this compound and understanding how these properties relate to their structure. researchgate.net These studies can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and stability.
For the parent compound taxifolin, in silico analysis has shown that it has a lower energy requirement for its minimum energy conformation compared to its methylated derivatives. acs.org This suggests a higher degree of stability in its natural form.
Computational predictions can also help in understanding the interaction of these compounds with biological targets. Molecular docking studies can predict the binding affinity of taxifolin and its derivatives to various proteins, such as those involved in apoptosis (e.g., caspases, Bcl-xL) and cell signaling (e.g., JAK2), providing a theoretical basis for their observed biological effects. acs.orgresearchgate.net These computational approaches are instrumental in guiding the rational design of new flavonoid derivatives with enhanced therapeutic properties.
Advanced Analytical and Computational Methodologies in 3,7,3 ,4 Taxifolin Tetraacetate Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)
The precise identification and structural confirmation of 3,7,3',4'-taxifolin tetraacetate and related compounds rely heavily on sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For instance, ¹³C NMR data has been reported for taxifolin (B1681242) and its methylated derivatives, which serves as a foundational reference for interpreting the spectra of its acetylated forms. researchgate.netresearchgate.net The chemical shifts in ¹H and ¹³C NMR spectra are crucial for confirming the positions of the four acetate (B1210297) groups on the taxifolin backbone. The presence of two chiral centers in the taxifolin structure can lead to different stereoisomers, and NMR is instrumental in their characterization. nih.govresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure by identifying the loss of acetyl groups and characteristic cleavages of the flavonoid skeleton. scialert.netresearchgate.net For example, the fragmentation of taxifolin often shows a characteristic retro-Diels-Alder (RDA) fission of the heterocyclic C-ring. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC-PDA, GC-MS)
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used method for the analysis of taxifolin and its derivatives. researchgate.netscielo.br This technique allows for the separation of the acetylated compound from its parent molecule, taxifolin, and any partially acetylated intermediates. The PDA detector provides UV spectra of the eluted peaks, which aids in their identification by comparing them with standard references. researchgate.netresearchgate.net HPLC methods have been developed and validated for the quantification of taxifolin in various extracts, providing a basis for the quantitative analysis of its acetylated derivatives. researchgate.netphcogres.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This powerful technique is used for the identification and quantification of taxifolin and its metabolites in complex biological matrices. nih.govnih.govmdpi.com The use of tandem MS (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace amounts of the compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly after derivatization. Since flavonoids are generally polar and non-volatile, they require derivatization, such as silylation, to make them suitable for GC analysis. nih.gov This method can be used for the analysis of acetylated flavonoids, providing high resolution and sensitive detection. nih.govjournalirjpac.com
Interactive Data Table: Chromatographic Methods for Taxifolin and its Derivatives
| Technique | Matrix/Sample | Key Findings | Reference |
| HPLC-PDA | Bark Extract of Pinus pinaster | Developed and validated a method for taxifolin quantification, which can be adapted for its acetylated derivatives. | researchgate.netscielo.br |
| LC-PDA | Rice Bran Extracts | Identified taxifolin as a major peak in red rice bran extract. | nih.gov |
| LC-MS/MS | Rat Plasma | Developed a rapid and sensitive method for the pharmacokinetic study of taxifolin. | nih.gov |
| GC-MS | Acassia sieberiana Extract | Identified various flavonoid compounds after derivatization. | journalirjpac.com |
In Vitro Cellular Assays for Biological Activity Profiling and Mechanistic Exploration
A variety of in vitro cellular assays are employed to understand the biological effects of this compound at the cellular and molecular level.
Cell Viability and Cytotoxicity Assays (e.g., MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. Studies have shown that acetylated flavonoids can exhibit altered inhibitory effects on the proliferation of cancer cell lines compared to their parent compounds. For instance, the acetylation of kaempferol (B1673270) and quercetin (B1663063) enhanced their tumor cell growth inhibitory potential. mdpi.com The cytotoxicity of taxifolin has been evaluated in various cell lines, such as RAW264.7 macrophages, providing a baseline for comparing the effects of its acetylated derivative. researchgate.net
Interactive Data Table: IC₅₀ Values of Flavonoids and their Acetylated Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Fold Change in Activity | Reference |
| Kaempferol | MDA-MB-231 | 46.7 | - | mdpi.com |
| 4Ac-K (Acetylated Kaempferol) | MDA-MB-231 | 33.6 | ~1.39-fold increase | mdpi.com |
| Quercetin | MDA-MB-231 | 24.3 | - | mdpi.com |
| 5Ac-Q (Acetylated Quercetin) | MDA-MB-231 | 17.4 | ~1.40-fold increase | mdpi.com |
| Myricetin | MDA-MB-231 | 27.2 | - | mdpi.com |
| 6Ac-M (Acetylated Myricetin) | MDA-MB-231 | 50.9 | ~1.87-fold decrease | mdpi.com |
| Naringenin (B18129) | MDA-MB-231 | 120.4 | - | mdpi.com |
| 3Ac-N (Acetylated Naringenin) | MDA-MB-231 | 97.9 | ~1.2-fold increase | mdpi.com |
| Taxifolin | MDA-MB-231 | >160 | - | mdpi.com |
| 5Ac-T (Acetylated Taxifolin) | MDA-MB-231 | 152.2 | At least 1.1-fold increase | mdpi.com |
Quantitative Real-Time PCR and Western Blot for Gene and Protein Expression
To delve into the molecular mechanisms of action, Quantitative Real-Time PCR (qPCR) and Western Blotting are utilized to measure changes in gene and protein expression, respectively. For example, studies on taxifolin have shown its ability to modulate the expression of proteins involved in apoptosis, such as Bax, Bcl-2, and caspases, in response to cellular stress. nih.govnih.gov Research on taxifolin's effect on lung cancer cells demonstrated its ability to inactivate PI3K and TCF4 protein phosphorylation. nih.gov These techniques are crucial for determining how acetylation affects the ability of taxifolin to influence specific signaling pathways.
Enzyme-Linked Immunosorbent Assays (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound research, ELISA could be employed to measure the levels of specific cytokines or other signaling molecules released by cells upon treatment with the compound. This would provide insights into its anti-inflammatory or immunomodulatory properties. While direct studies on the acetylated form are pending, research on taxifolin has demonstrated its ability to influence inflammatory pathways. nih.gov
Apoptosis Detection Assays (e.g., DAPI Staining, Protein Array Analysis)
Understanding whether a compound induces programmed cell death (apoptosis) is a key aspect of its biological profiling.
DAPI (4',6-diamidino-2-phenylindole) staining is a fluorescent staining method used to visualize nuclear DNA. Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be observed using fluorescence microscopy after DAPI staining. researchgate.netnih.gov Studies on taxifolin and its methylated derivatives have used DAPI staining to confirm the induction of apoptosis in cancer cells. researchgate.net
Protein Array Analysis allows for the simultaneous detection of multiple proteins related to specific pathways, such as apoptosis. An apoptosis protein array could be used to screen for changes in the expression levels of a wide range of pro-apoptotic and anti-apoptotic proteins following treatment with this compound. This would provide a comprehensive overview of the molecular players involved in its apoptotic-inducing effects. Studies on taxifolin have shown it can modulate the expression of key apoptosis-regulating proteins like caspase-3, caspase-9, Bax, and Bcl-2. nih.govnih.gov
Computational Chemistry Approaches for Molecular Interaction and Property Prediction
Computational chemistry is an indispensable tool for predicting how this compound might interact with biological targets and for estimating its molecular properties. These in silico methods allow for rapid screening and hypothesis generation before undertaking more resource-intensive laboratory experiments.
Molecular docking and dynamics simulations are used to predict the binding affinity and interaction patterns of a ligand with a target protein's active site. For this compound, these simulations would be crucial in understanding how the bulky acetate groups influence its binding compared to the parent taxifolin.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Studies on the parent compound, taxifolin, have shown its potential to interact with various biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. nih.govnih.govresearchgate.netdntb.gov.ua For the tetraacetate derivative, docking studies would elucidate how the acetyl groups affect these interactions. The increased size might prevent entry into certain binding pockets, while the altered electronic profile could change the nature of the binding, for instance, by reducing the potential for hydrogen bonding that is prominent with taxifolin's hydroxyl groups.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time. These simulations model the motion of every atom in the system, offering a dynamic view of the interaction. For this compound, MD simulations would be critical to assess whether the initial docked pose is stable or if the compound reorients or disassociates from the target. This is particularly important as the flexibility of the acetate groups could lead to multiple stable conformations within the binding site.
Table 1: Potential Molecular Docking Targets for this compound Based on Taxifolin Research
| Target Protein | Associated Disease/Process | Potential Impact of Acetylation on Interaction |
| Matrix Metalloproteinase-8 (MMP-8) | Inflammation, Cancer | Acetyl groups may alter binding affinity and specificity within the catalytic domain. dntb.gov.ua |
| β-Amyloid Fibrils | Alzheimer's Disease | Acetylation would block the catechol group, likely preventing the covalent adduct formation seen with oxidized taxifolin. nih.gov |
| Caspase-3 and Caspase-9 | Apoptosis (Cancer) | Changes in hydrogen bonding and steric fit could alter the modulation of these apoptotic proteins. nih.gov |
| Fatty Acid Synthase (FASN) | Cancer Metabolism | Increased lipophilicity might enhance interaction with the enzyme's binding sites. wikipedia.org |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a compound based on its physicochemical properties and molecular structure. A QSAR model is a mathematical equation that correlates molecular descriptors (such as lipophilicity, electronic properties, and size) with observed activity.
For a series of acetylated taxifolin derivatives, a QSAR model could be developed to understand how the number and position of acetate groups influence a specific biological effect, such as anticancer or anti-inflammatory activity. While specific QSAR studies on this compound are not available, research on other flavonoids has demonstrated that acylation can significantly impact bioactivity, sometimes increasing it and other times decreasing it. nih.govmdpi.com
Key descriptors in a QSAR model for this compound would include:
LogP (Lipophilicity): Acetylation generally increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of proteins.
Molecular Weight: The addition of four acetate groups substantially increases the molecular weight.
Hydrogen Bond Donors/Acceptors: Acetylation removes hydrogen bond donors (the hydroxyl groups) and adds hydrogen bond acceptors (the carbonyl oxygens of the acetates).
Molecular Volume and Surface Area: These descriptors quantify the size and shape changes resulting from acetylation.
Preclinical In Vivo Models for Validating Cellular and Mechanistic Observations
Following in vitro and in silico analysis, preclinical in vivo models are essential to validate the observed effects and to understand the compound's behavior in a complex biological system. These studies are critical for evaluating the therapeutic potential and understanding the metabolism and distribution of this compound.
While specific in vivo data for the tetraacetate are not documented in the search results, studies on taxifolin provide a template for the types of models that would be employed. nih.govnih.gov Furthermore, the acetylation is expected to significantly alter the pharmacokinetics of the parent compound. Acetylated flavonoids can have improved stability and bioavailability, but may also be subject to hydrolysis by esterase enzymes in the body, potentially acting as prodrugs that release the parent compound, taxifolin. researchgate.net
Common In Vivo Models:
Rodent Models (Mice, Rats): These are the most common models for a wide range of diseases. For instance, to validate anticancer effects observed in cell lines, a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, would be used. nih.gov
Disease-Specific Models: Depending on the therapeutic target, specific models are used. For example, to study neuroprotective effects, a mouse model of Alzheimer's disease might be employed. nih.gov For metabolic diseases, diet-induced obesity models in rats could be utilized. nih.gov
Table 2: Potential In Vivo Models for this compound Research
| Research Area | Potential In Vivo Model | Key Parameters to Measure | Rationale Based on Related Compounds |
| Oncology | 4T1 breast cancer allograft model in BALB/c mice | Tumor volume, metastasis, expression of apoptotic markers (e.g., caspase-3) | Taxifolin has shown efficacy in suppressing tumor growth in this model. nih.gov |
| Neuroprotection | Rat model of induced neurodegeneration | Cognitive function tests, brain tissue histology, levels of inflammatory markers | Taxifolin has demonstrated neuroprotective effects and the ability to cross the blood-brain barrier. nih.gov |
| Metabolic Disease | High-fat diet-induced obese mouse model | Body weight, liver fat accumulation, blood glucose levels | Taxifolin has been shown to improve metabolic parameters in such models. |
| Pharmacokinetics | Healthy Sprague-Dawley rats | Plasma concentration of the compound and its metabolites over time | To determine absorption, distribution, metabolism, and excretion (ADME) profile. Acetylation is known to alter flavonoid metabolism. nih.gov |
Future Research Trajectories and Scholarly Considerations for 3,7,3 ,4 Taxifolin Tetraacetate
Unraveling Underexplored Molecular Pathways and Targets
While the parent compound, taxifolin (B1681242) (also known as dihydroquercetin), has been the subject of considerable research, the specific molecular pathways and targets of its acetylated derivative, 3,7,3',4'-taxifolin tetraacetate, remain a burgeoning area of investigation. The acetylation of taxifolin is a strategic chemical modification aimed at enhancing its bioavailability and therapeutic potential. This alteration significantly impacts how the molecule interacts with biological systems.
Initial research into taxifolin has revealed its interaction with several key signaling pathways implicated in a range of cellular processes. For instance, taxifolin has been shown to inhibit the PI3K/mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancers like glioblastoma multiforme. nih.gov In silico and in vitro studies have demonstrated that taxifolin can bind to both mTOR and the catalytic site of PI3K (p110α), suggesting a dual inhibitory role. nih.gov This inhibition promotes autophagy and suppresses lipid synthesis in cancer cells. nih.gov
Furthermore, taxifolin influences the expression of various genes. It can regulate genes through an ARE-dependent mechanism, contributing to its chemopreventive effects. wikipedia.org In the context of respiratory diseases, taxifolin has been found to induce the expression of miR-132-3p, which in turn targets FOXO3, a key regulator of cellular processes. frontiersin.org
The antioxidant properties of taxifolin are well-documented and contribute significantly to its protective effects. nih.govnih.gov It can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.govnih.gov This antioxidant activity is fundamental to its observed benefits in conditions associated with oxidative damage.
However, a significant challenge in understanding the in vivo effects of taxifolin and its derivatives lies in their extensive metabolism. Studies have shown that taxifolin is heavily metabolized, with a large number of metabolites being identified in vivo. nih.gov This suggests that the biological activity of taxifolin may be attributable not only to the parent compound but also to its various metabolites. nih.gov The low bioavailability of taxifolin further complicates the picture, indicating that its metabolites are likely the predominant forms exerting effects within the body. nih.gov
Future research on this compound should therefore focus on elucidating how acetylation alters these known interactions and whether it leads to the engagement of novel molecular pathways. Key questions to be addressed include:
Does acetylation enhance the inhibitory effect on the PI3K/mTOR pathway?
How does this compound influence gene expression, and are different sets of genes targeted compared to taxifolin?
What are the metabolic fates of this compound, and what are the biological activities of its specific metabolites?
Does the tetra-acetylated form exhibit altered antioxidant mechanisms compared to the parent compound?
Answering these questions will provide a more precise understanding of the pharmacological profile of this compound and pave the way for its targeted therapeutic applications.
Development of Novel Research Tools and Probes Based on this compound
The unique chemical structure of this compound makes it a valuable scaffold for the development of novel research tools and probes. By incorporating reporter groups, such as fluorescent tags or biotin, into the taxifolin tetraacetate molecule, researchers can create powerful tools to investigate its biological activities and those of its parent compound, taxifolin.
These probes can be instrumental in:
Target Identification and Validation: Fluorescently labeled this compound can be used in cellular imaging studies to visualize its subcellular localization and identify its binding partners. This can help to confirm known targets and uncover new ones.
Pathway Analysis: By tracking the movement and interactions of the probe within the cell, researchers can gain insights into the molecular pathways that are modulated by taxifolin and its derivatives.
High-Throughput Screening: Probes based on this compound can be utilized in high-throughput screening assays to identify other small molecules that bind to the same targets or modulate the same pathways.
The synthesis of such probes would involve strategic chemical modifications to attach the desired reporter group without significantly altering the core structure and biological activity of the parent molecule. The development of these research tools will be crucial for advancing our understanding of the complex pharmacology of taxifolin and its derivatives.
Synthesis of Advanced Derivatives with Tailored Research Properties
The chemical modification of natural products like taxifolin is a well-established strategy to enhance their therapeutic properties. butlerov.com The synthesis of this compound is itself an example of such a modification, aimed at improving bioavailability. mdpi.com Building upon this, the synthesis of advanced derivatives of this compound with tailored research properties represents a promising avenue for future investigation.
This can involve a variety of chemical strategies, including:
Acylation and Alkylation: Introducing different acyl or alkyl groups at various positions on the flavonoid scaffold can modulate its lipophilicity, cell permeability, and target-binding affinity. For instance, the synthesis of 3-acyl derivatives of dihydroquercetin has been explored to broaden its biological effects. butlerov.com
Glycosylation: The attachment of sugar moieties can influence the solubility, stability, and bioavailability of the compound.
Halogenation: The introduction of halogen atoms can alter the electronic properties of the molecule and enhance its binding to specific targets.
Hybrid Molecule Synthesis: Combining the taxifolin scaffold with other pharmacologically active moieties can lead to the development of hybrid molecules with dual or synergistic activities.
The synthesis of these advanced derivatives will require sophisticated chemical techniques and a deep understanding of structure-activity relationships. nih.govmdpi.com The resulting compounds can then be screened for their biological activities, providing valuable insights into the pharmacophore of taxifolin and guiding the design of more potent and selective therapeutic agents.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target or single-pathway analyses and adopt a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to achieve this. nih.govresearchgate.net
A multi-omics approach can provide a holistic view of the cellular response to this compound by:
Identifying Global Changes in Gene and Protein Expression: Transcriptomic and proteomic analyses can reveal the full spectrum of genes and proteins that are up- or down-regulated in response to treatment with the compound.
Mapping Perturbed Metabolic Pathways: Metabolomic studies can identify changes in the levels of endogenous metabolites, providing insights into the metabolic pathways that are affected by the compound.
Constructing Integrated Regulatory Networks: By integrating data from different omics platforms, researchers can construct comprehensive regulatory networks that illustrate the complex interplay between genes, proteins, and metabolites in response to this compound.
This systems-level understanding can help to identify key nodes and pathways that are critical for the compound's biological activity and can facilitate the prediction of its therapeutic effects and potential off-target effects. The application of multi-omics approaches will be instrumental in unraveling the complex pharmacology of this compound and accelerating its translation into clinical applications.
Collaborative Research Directions in Chemical Biology and Medicinal Chemistry
The multifaceted nature of research on this compound necessitates a collaborative approach that brings together expertise from various disciplines, particularly chemical biology and medicinal chemistry.
Key areas for collaborative research include:
Chemical Synthesis and Probe Development: Medicinal chemists can design and synthesize novel derivatives and probes of this compound, while chemical biologists can utilize these tools to investigate their biological activities.
Target Identification and Validation: Collaborative efforts between computational biologists, who can predict potential targets using in silico methods, and experimental biologists, who can validate these predictions using in vitro and in vivo models, will be crucial for identifying the molecular targets of this compound.
Mechanism of Action Studies: A combination of chemical, biological, and biophysical techniques will be required to elucidate the precise mechanism of action of this compound. This will involve collaborations between structural biologists, enzymologists, and cell biologists.
Translational Research: To translate the promising preclinical findings on this compound into clinical applications, collaborations between academic researchers, pharmaceutical companies, and clinicians will be essential. This will facilitate the design and execution of clinical trials to evaluate the safety and efficacy of the compound in humans.
Recent trends in herbal and natural product research highlight a growing interest in antioxidant properties and chemical composition, but also point to a need for more robust international collaboration to advance the field. newswise.com By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and unlock the full therapeutic potential of this compound and other promising natural product derivatives.
Q & A
Q. How can researchers optimize the synthesis of 3,7,3',4'-Taxifolin tetraacetate using metabolic engineering?
Methodological Answer: Taxifolin (dihydroquercetin) biosynthesis can be enhanced in microbial hosts like Yarrowia lipolytica by introducing key genes (e.g., flavonoid 3-hydroxylase) and optimizing substrate availability. For tetraacetate synthesis, acetylation steps using acetyltransferases or chemical acetylation agents (e.g., acetic anhydride) must be integrated. Genome-scale metabolic modeling (GSM) and flux balance analysis (FBA) can identify pathway bottlenecks, such as NADPH/ATP limitations, and guide strain engineering . Intermediate monitoring (e.g., naringenin, eriodictyol) via HPLC ensures pathway efficiency.
Q. What analytical methods are recommended for characterizing this compound purity and stability?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 280–360 nm) is standard for quantifying taxifolin derivatives. For tetraacetate validation, tandem mass spectrometry (LC-MS/MS) detects acetyl groups ([M+H]+ at m/z 544.5). Stability studies should assess hydrolysis under varying pH and temperature; enzymatic (esterases) or acidic conditions (0.1M HCl) accelerate degradation, requiring lyophilized storage at -20°C to preserve integrity .
Q. How does acetylation impact the solubility and bioavailability of Taxifolin derivatives?
Methodological Answer: Acetylation increases lipid solubility, enhancing membrane permeability in in vitro models (e.g., Caco-2 cells). Comparative solubility assays in polar (water) vs. non-polar (DMSO) solvents quantify this effect. Bioavailability studies using Franz diffusion cells or in vivo pharmacokinetics (plasma AUC measurements) reveal hydrolysis rates back to taxifolin, influenced by esterase activity in target tissues .
Advanced Research Questions
Q. What computational strategies resolve contradictions in Taxifolin tetraacetate’s biological activity data?
Methodological Answer: Discrepancies (e.g., anti-tumor vs. negligible antibacterial effects) may arise from assay conditions (oxygen levels, cell lines). Use density functional theory (DFT) to model acetyl group interactions with molecular targets (e.g., HIF-1α or bacterial efflux pumps). Pair in silico docking (AutoDock Vina) with in vitro validation (siRNA knockdowns) to confirm binding affinities . Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) address variability in biological replicates .
Q. How can flux variability analysis (FVA) improve Taxifolin tetraacetate yield in engineered strains?
Methodological Answer: FVA identifies reaction ranges under optimal growth conditions. For Y. lipolytica, constrain glucose uptake and oxygen transfer rates in GSM models to simulate bioreactor conditions. Pareto frontier analysis prioritizes gene knockouts (e.g., competing pathway genes) to redirect flux toward taxifolin precursors. Validate predictions with 13C metabolic flux analysis (13C-MFA) and adjust fermentation parameters (pH, aeration) .
Q. What structural modifications enhance Taxifolin tetraacetate’s target specificity in cancer models?
Methodological Answer: Structure-activity relationship (SAR) studies compare acetylated vs. hydroxylated analogs. Synthesize derivatives (e.g., 3,7-diacetyl or 3',4'-dimethyl variants) and test cytotoxicity (MTT assays) in pancreatic (PANC-1) vs. breast (MCF-7) cancer cells. Molecular dynamics simulations (GROMACS) predict stability in hydrophobic binding pockets (e.g., HIF-1α PAS-B domain). Validate with Western blotting for apoptosis markers (caspase-3, PARP) .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer: Follow UN GHS guidelines: use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Store in amber vials at 2–8°C under argon to prevent oxidation. For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols. Monitor air quality with LC-MS to detect airborne degradation products .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in Taxifolin tetraacetate synthesis?
Methodological Answer: Implement quality control (QC) via NMR (1H, 13C) and HPLC-ELSD to track acetyl group consistency. Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst concentration). Statistical process control (SPC) charts (X-bar, R charts) identify outliers in yield or purity across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
